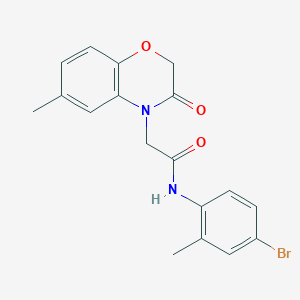
4-(1-azepanylsulfonyl)-N-1,3-benzothiazol-2-ylbenzamide
Vue d'ensemble
Description
4-(1-azepanylsulfonyl)-N-1,3-benzothiazol-2-ylbenzamide, also known as ABT-751, is a synthetic compound that belongs to the class of microtubule inhibitors. It was first developed by Abbott Laboratories in the late 1990s as a potential anticancer agent. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
4-(1-azepanylsulfonyl)-N-1,3-benzothiazol-2-ylbenzamide works by inhibiting the formation of microtubules, which are essential for cell division and growth. By disrupting microtubule formation, this compound prevents cancer cells from dividing and proliferating, leading to cell death. Additionally, this compound has been shown to have anti-angiogenic properties, which means it can prevent the formation of new blood vessels that tumors need to grow and spread.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its microtubule inhibitory and anti-angiogenic properties, it has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell migration and invasion, and modulate the expression of various genes involved in cancer progression. It has also been shown to have anti-inflammatory properties and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1-azepanylsulfonyl)-N-1,3-benzothiazol-2-ylbenzamide has several advantages for use in lab experiments. It is a potent and selective microtubule inhibitor, which means it can be used to study the role of microtubules in cell division and growth. It has also been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical and clinical studies. However, this compound has some limitations for use in lab experiments. It is a synthetic compound, which means it may have different properties and effects than natural compounds. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems.
Orientations Futures
There are several potential future directions for research on 4-(1-azepanylsulfonyl)-N-1,3-benzothiazol-2-ylbenzamide. One area of interest is its potential use in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another area of interest is its potential use in combination with immunotherapy, which could enhance its immunomodulatory properties. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other scientific research fields, such as neurology and immunology.
Applications De Recherche Scientifique
4-(1-azepanylsulfonyl)-N-1,3-benzothiazol-2-ylbenzamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. In cancer research, it has been shown to have potent antitumor activity against a wide range of cancer cell lines, including breast, lung, ovarian, and colon cancer. In neurology, it has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, it has been shown to have potential as an immunomodulatory agent.
Propriétés
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c24-19(22-20-21-17-7-3-4-8-18(17)27-20)15-9-11-16(12-10-15)28(25,26)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-14H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHLJEAZVRDCPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[({5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzamide](/img/structure/B4712283.png)
![N-cyclopropyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4712296.png)


![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4712312.png)
![4-(3,4-dimethoxybenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B4712321.png)
![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4712332.png)
![N-(4-chlorophenyl)-N'-[3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B4712339.png)
![2-chloro-N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4712346.png)
![N-(2-ethyl-6-methylphenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4712358.png)
![2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4712362.png)

![5-(1,3-dimethyl-1H-pyrazol-4-yl)-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4712372.png)
